zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
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Overview
Description
Zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is a complex organic compound known for its vibrant color and utility in various chemical applications. It is an azo dye, which means it contains the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is often used as an indicator in complexometric titrations, particularly for calcium and magnesium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 3-hydroxy-4-naphthalenesulfonic acid. The reaction conditions usually require an acidic medium and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is usually purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The sulfonate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic medium.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Breakdown products including naphthoquinones.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an indicator in complexometric titrations for calcium and magnesium ions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential antimicrobial and cytotoxic properties.
Industry: Utilized in dyeing processes and as a colorant in various products
Mechanism of Action
The mechanism of action of zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate primarily involves its ability to form complexes with metal ions. The azo group can coordinate with metal ions, altering the compound’s color and making it useful as an indicator. In biological systems, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Eriochrome Black T: Another azo dye used as an indicator in titrations.
Calconcarboxylic Acid: Similar in structure and used for similar applications.
Xylenol Orange: Used in complexometric titrations but has different metal ion affinities
Uniqueness
Zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is unique due to its specific color change properties and its ability to form stable complexes with calcium and magnesium ions, making it particularly useful in analytical chemistry .
Properties
CAS No. |
5410-93-5 |
---|---|
Molecular Formula |
C40H26N4O10S2Zn |
Molecular Weight |
852.2 g/mol |
IUPAC Name |
zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/2C20H14N2O5S.Zn/c2*23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;/h2*1-11,23-24H,(H,25,26,27);/q;;+2/p-2 |
InChI Key |
LZUCKTGEMRCUTH-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.[Zn+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.[Zn+2] |
Key on ui other cas no. |
5410-93-5 |
Related CAS |
2538-85-4 (Parent) |
Origin of Product |
United States |
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